molecular formula C10H9ClF3NO2 B2748342 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1259973-98-2

2-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B2748342
CAS No.: 1259973-98-2
M. Wt: 267.63
InChI Key: ZWOIILYMYQMEHW-ZETCQYMHSA-N
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Description

2-Chloro-3-(trifluoromethyl)-DL-phenylalanine (CAS 1259973-98-2) is a fluorinated, non-natural amino acid of high interest in medicinal chemistry and drug discovery. This racemic compound serves as a key chiral building block for the synthesis of pharmaceutically active molecules. Its structure combines a chloro substituent and a trifluoromethyl group on the phenyl ring, which are common motifs used to fine-tune the properties of drug candidates. The trifluoromethyl group is known to significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . Incorporating fluorinated amino acids like this into peptides and proteins is a established strategy to increase their catabolic stability, a critical factor for the development of therapeutic proteins and peptide-based vaccines . Furthermore, fluorinated phenylalanine analogues are extensively used as enzyme inhibitors and as tools to probe protein structure and protein-ligand interactions via techniques such as NMR spectroscopy . The specific chloro and trifluoromethyl substitution pattern on the aromatic ring makes this a valuable synthon for developing potential inhibitors, as similar trifluoromethyl-phenylalanine derivatives are key intermediates for potent inhibitors targeting proteins like SETD7 lysine methyltransferase, which is involved in cancer signaling pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOIILYMYQMEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The chloro group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes protection and deprotection steps to ensure the selective introduction of functional groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-chloro-3-(trifluoromethyl)-DL-phenylalanine demonstrate notable anticancer properties. For instance, studies have shown that compounds with similar trifluoromethyl substitutions exhibit significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7 cells. The IC50 values for these compounds can range from low micromolar to sub-micromolar concentrations, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
26bMDA-MB-2315.33
27bMDA-MB-2314.34
28bMDA-MB-2315.43
33aMDA-MB-2311.17

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or receptors critical to cancer cell proliferation. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological targets .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to explore protein-ligand interactions. Its structural features allow researchers to investigate how modifications affect binding affinity and specificity towards various enzymes.

Synthesis of Bioactive Molecules
this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its incorporation into peptide structures has been shown to facilitate the development of catalysts for oxidation reactions, enhancing the efficiency of synthetic processes in organic chemistry .

Material Science

Polymer Production
In the industrial sector, this compound is employed in the production of specialty chemicals and polymers. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, such as increased thermal stability and chemical resistance .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Study on Antiproliferative Activity : A series of synthesized derivatives were tested against human tumor cell lines, revealing that modifications to the phenylalanine structure significantly impacted their anticancer potency. Notably, compounds with specific substitutions showed improved IC50 values compared to their parent structures .
  • Catalytic Applications : Research demonstrated that derivatives of this compound could be used to generate dioxiranes for oxidation catalysis, showcasing their utility beyond medicinal applications into synthetic organic chemistry .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogenation

The following table summarizes structural analogs, focusing on halogenation patterns, substituent positions, and key physicochemical properties:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 pKa (Predicted) Key Features
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine 1259973-98-2 Cl (2), -CF₃ (3) C₁₀H₉ClF₃NO₂ 267.63 0.1 2.13 Moderate lipophilicity, high halogen density
4-Chloro-3-(trifluoromethyl)-DL-phenylalanine 63687-03-6 Cl (4), -CF₃ (3) C₁₀H₉ClF₃NO₂ 267.63 2.13 Isomeric CF₃/Cl positions; similar pKa but altered steric effects
2,3-Dichloro-DL-phenylalanine 128833-94-3 Cl (2), Cl (3) C₉H₉Cl₂NO₂ 234.08 Higher chlorine content; potential for increased reactivity
2-Fluoro-DL-phenylalanine 2629-55-2 F (2) C₉H₁₀FNO₂ 183.18 Lower molecular weight; reduced steric bulk
DL-2-Chloro-5-nitrophenylalanine 603941-08-8 Cl (2), NO₂ (5) C₉H₉ClN₂O₄ 244.63 Nitro group enhances electron-withdrawing effects
6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine 1256482-68-4 Cl (6), F (2), OCH₃ (3) C₁₀H₁₁ClFNO₃ 247.65 2.15 Methoxy group improves solubility; mixed halogenation

Key Differences and Implications

Halogen Type and Position: The trifluoromethyl group in this compound contributes to enhanced metabolic stability compared to non-fluorinated analogs (e.g., 2,3-dichloro-DL-phenylalanine) due to the strong C-F bond . Substituent position significantly impacts steric and electronic properties.

Functional Group Additions :

  • The nitro group in DL-2-Chloro-5-nitrophenylalanine introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the parent compound .
  • Methoxy groups (e.g., in 6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine) improve aqueous solubility due to polarity, contrasting with the hydrophobic trifluoromethyl group .

Lipophilicity and Bioavailability: The XLogP3 of 0.1 for this compound indicates moderate lipophilicity, balancing membrane permeability and solubility. In contrast, non-halogenated phenylalanine derivatives (e.g., DL-phenylalanine) have lower LogP values, favoring solubility but reducing tissue penetration .

Synthetic Applications: Halogenated phenylalanines are often used as non-natural amino acids in peptide synthesis to modulate stability and conformation. The trifluoromethyl group in this compound is particularly valuable for introducing fluorine into bioactive peptides .

Biological Activity

2-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a chlorinated phenyl ring and a trifluoromethyl group, which enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H8ClF3N
  • Molecular Weight : 227.62 g/mol

The presence of the trifluoromethyl group is known to influence the compound's metabolic stability and binding interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound may act as an inhibitor in various enzymatic pathways. It has been explored for its potential effects on neurotransmitter synthesis and metabolism, which are critical in addressing neurological disorders.

Biological Activity and Therapeutic Applications

  • Anticancer Activity :
    • Studies have shown that compounds with trifluoromethyl substitutions often exhibit enhanced potency against certain cancer cell lines due to increased metabolic stability. For example, derivatives of this compound have demonstrated significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.53 μM to 5.33 μM depending on structural modifications .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). It was found to have varying degrees of effectiveness, indicating its potential use in treating resistant bacterial infections .
  • Neuropharmacological Effects :
    • Due to its structural similarities to neurotransmitters, there is ongoing research into its effects on neurotransmitter pathways, which could lead to applications in treating conditions such as depression or anxiety .

Research Findings

A comprehensive review of the literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
Demonstrated enhanced potency against specific biological targets due to trifluoromethyl substitution; potential as an inhibitor in neurotransmitter pathways.
Identified significant antiproliferative effects against MDA-MB-231 and MCF-7 cells; IC50 values ranging from 1.53 μM to 5.33 μM depending on modifications.
Evaluated antimicrobial activity against MRSA; varying effectiveness noted among derivatives.
Discussed synthesis methods that enhance bioactivity through structural modifications; implications for drug development highlighted.

Case Studies

  • Breast Cancer Models :
    • In vitro studies using MDA-MB-231 cells showed that modified derivatives of this compound exhibited potent antiproliferative effects, suggesting mechanisms that involve inhibition of cell cycle progression and induction of apoptosis.
  • Antimicrobial Testing :
    • Clinical isolates of MRSA were treated with various concentrations of the compound, demonstrating significant bactericidal activity at MICs (Minimum Inhibitory Concentrations) below 20 μM.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine in a laboratory setting?

  • Methodology :

  • Step 1 : Start with halogenated aromatic precursors, such as substituted benzotrifluorides (e.g., 2-Chloro-3-(trifluoromethyl)phenylacetic acid derivatives), which can undergo nucleophilic substitution or coupling reactions to introduce the amino acid backbone .
  • Step 2 : Use triethylamine (Et₃N) as a base to facilitate reaction completion, as demonstrated in similar phosphazene syntheses .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography to isolate the racemic mixture .
  • Critical Note : Optimize reaction time (typically 48–72 hours at room temperature) to avoid side products from trifluoromethyl group reactivity .

Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity and structure?

  • Purification :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate enantiomers and remove unreacted precursors .
  • Recrystallization : Employ solvents like THF or ethanol to enhance crystalline purity .
    • Characterization :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine and CF₃ positions) via ¹H/¹³C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) or MALDI-TOF .
  • X-ray Crystallography : Resolve stereochemical ambiguity if single crystals are obtained .

Q. What are the key safety considerations for handling halogenated phenylalanine derivatives like this compound?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chloro- or trifluoromethyl-containing compounds) .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation; avoid exposure to strong oxidizers or acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Software Tools : Use packages like Gaussian or ORCA with the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy .
  • Parameterization : Include solvent effects (e.g., THF or water) using the SMD continuum model for biological relevance .
  • Validation : Compare computed HOMO-LUMO gaps and electrostatic potentials with experimental UV-Vis or cyclic voltammetry data .

Q. What experimental strategies resolve discrepancies between computational predictions and empirical data for stereochemical behavior?

  • Approach :

  • Dynamic NMR (DNMR) : Probe rotational barriers of the trifluoromethyl group to assess conformational flexibility .
  • Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to validate DFT-predicted stereodynamics .
  • Isotopic Labeling : Introduce ¹³C or ¹⁹F labels to track substituent effects via NMR .

Q. What methodologies investigate the role of the trifluoromethyl group in modulating biological activity?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3,5-bis(trifluoromethyl)-DL-phenylalanine) and compare enzyme inhibition profiles .
  • Fluorine-Scanning Mutagenesis : Replace CF₃ with CH₃ or Cl to quantify its impact on binding affinity in protein-ligand studies .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS to map hydrophobic/electrostatic contributions .

Data Contradictions and Resolution

  • Example : Discrepancies in reported reaction yields for halogenated phenylalanines may arise from solvent polarity or trace moisture. Replicate reactions under strictly anhydrous conditions and characterize intermediates via LC-MS to isolate variables .

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